

# LM-108 (Cafelkibart): A Novel Anti-CCR8 Monoclonal Antibody for Cancer Immunotherapy

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## Compound of Interest

Compound Name: LM-4108

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## An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

C-C motif chemokine receptor 8 (CCR8) has emerged as a highly specific and promising target for cancer immunotherapy due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent mediators of immunosuppression within the tumor microenvironment. LM-108 (also known as cafelkibart) is a novel, humanized, Fc-optimized monoclonal antibody designed to selectively deplete these intratumoral Tregs, thereby overcoming resistance to immune checkpoint inhibitors and reactivating anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of LM-108, including its mechanism of action, key experimental data, and detailed methodologies for the assays used in its evaluation.

### Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of various cancers; however, a significant number of patients exhibit primary or acquired resistance.[1] A key mechanism of this resistance is the accumulation of regulatory T cells (Tregs) within the tumor microenvironment (TME), which suppress the activity of effector T cells.[2][3] Therefore, selectively targeting and depleting these tumor-infiltrating Tregs represents a compelling therapeutic strategy.[4]

CCR8 is a chemokine receptor that is highly and selectively expressed on the most suppressive subset of Tregs within tumors, with minimal expression on peripheral Tregs and other immune cells.[1][5] This differential expression pattern makes CCR8 an ideal target for therapeutic intervention, offering the potential for potent anti-tumor efficacy with a favorable safety profile by sparing systemic immune homeostasis.[2][5]

LM-108 is a novel, humanized IgG1 monoclonal antibody with an engineered Fc domain to enhance its effector functions.[1] It is designed to bind to CCR8 on tumor-infiltrating Tregs and mediate their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1][3] This guide will delve into the technical details of LM-108, from its mechanism of action to the preclinical and clinical evidence of its efficacy.

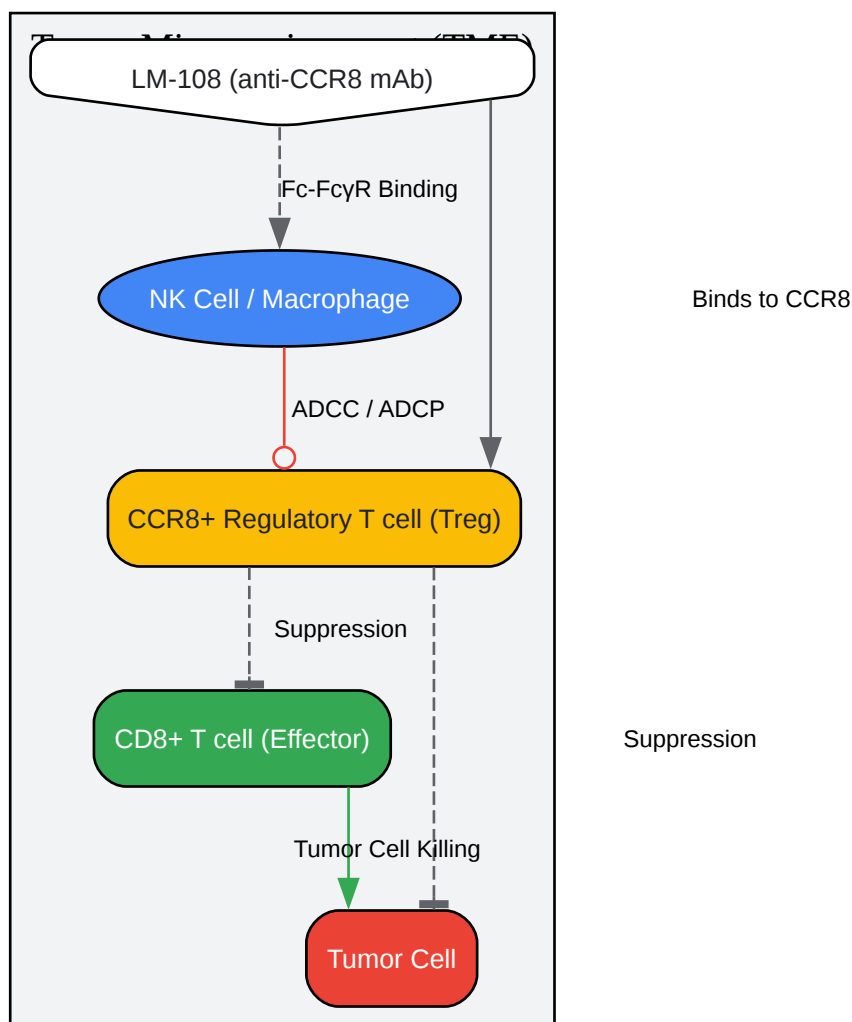
## Mechanism of Action

LM-108's primary mechanism of action is the selective depletion of CCR8-expressing Tregs within the tumor microenvironment.[1][3] This is achieved through the following key features:

- **High-Affinity Binding to CCR8:** LM-108 binds with high affinity to human CCR8, enabling it to effectively target CCR8+ cells.[1]
- **Fc-Engineered for Enhanced Effector Function:** The Fc region of LM-108 has been engineered to increase its binding to Fcγ receptors on effector immune cells, such as natural killer (NK) cells and macrophages.[1] This enhanced binding leads to potent ADCC and ADCP of the target CCR8+ Tregs.[1][3]
- **Selective Depletion of Intratumoral Tregs:** By targeting CCR8, which is predominantly expressed on Tregs within the TME, LM-108 selectively removes this immunosuppressive cell population while largely sparing peripheral Tregs.[6]
- **Reversal of Immunosuppression:** The depletion of intratumoral Tregs shifts the balance of the TME from an immunosuppressive to an immunostimulatory state. This leads to an increased ratio of effector T cells to Tregs, enhanced activation of cytotoxic CD8+ T cells, and a more robust anti-tumor immune response.[3][7]
- **Synergy with Anti-PD-1 Therapy:** Preclinical and clinical studies have shown that LM-108 can act synergistically with anti-PD-1 antibodies.[3][7] By depleting Tregs, LM-108 can overcome

a key mechanism of resistance to PD-1 blockade, leading to improved anti-tumor activity.[3]

## Signaling Pathway and Mechanism of Action of LM-108



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Caption: Mechanism of LM-108 in the tumor microenvironment.

## Preclinical Data

A series of preclinical studies have demonstrated the potent and selective anti-tumor activity of LM-108.

## In Vitro Studies

Binding Affinity: Flow cytometry analysis confirmed that LM-108 binds with high affinity to human CCR8 expressed on various cell lines.[\[1\]](#)

Table 1: Binding Affinity of LM-108 to CCR8-Expressing Cells

Cell Line	CCR8 Expression Level	EC50 (nM)
U2OS-hCCR8	High	0.25
Jurkat-hCCR8	Low	0.21
Data sourced from preclinical studies. <a href="#">[1]</a>		

Effector Function: In vitro assays demonstrated that LM-108 can induce potent ADCC and ADCP of CCR8-expressing target cells.

Table 2: In Vitro Effector Function of LM-108

Assay	Target Cells	Effector Cells	EC50 (nM)
ADCC	HEK293-hCCR8	hPBMCs	0.002
ADCP	CHO-K1-hCCR8	Monocyte-derived Macrophages	Not specified
Data sourced from preclinical studies. <a href="#">[1]</a>			

## In Vivo Studies

The anti-tumor efficacy of LM-108 and its murine surrogate was evaluated in several syngeneic mouse tumor models.

Table 3: In Vivo Anti-Tumor Activity of LM-108 and its Murine Surrogate

Tumor Model	Mouse Strain	Treatment	Tumor Growth Inhibition (TGI)	Complete Response (CR)
MC38 (hCCR8 KI)	C57BL/6	LM-108 (10 mg/kg)	68.77%	Not specified
MC38 (hCCR8 KI)	C57BL/6	LM-108 + anti-mPD-1	100%	8/8
CT26	Balb/c	LM-108m + anti-mPD-1	Additive effect	Not specified
MBT-2 (PD-1 resistant)	C3H/He	LM-108m + anti-mPD-1	Synergistic effect	Not specified
Data sourced from preclinical studies. <a href="#">[1]</a>				

These in vivo studies demonstrated that LM-108, both as a monotherapy and in combination with an anti-PD-1 antibody, significantly inhibited tumor growth.[\[1\]](#) The combination therapy showed synergistic effects, particularly in a PD-1 resistant model.[\[1\]](#) Analysis of the tumor-infiltrating lymphocytes (TILs) revealed that treatment with LM-108 led to a significant reduction in Treg cells and a corresponding increase in CD8+ T cells, CD4+ T cells, and NK cells.[\[1\]](#)

## Clinical Data

LM-108 is currently being evaluated in several Phase 1/2 clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with anti-PD-1 antibodies (NCT05199753, NCT05255484, NCT05518045).[\[2\]](#)[\[8\]](#) Pooled analyses of these studies have shown promising anti-tumor activity and a manageable safety profile in heavily pre-treated patients with gastric and pancreatic cancer.[\[2\]](#)[\[4\]](#)

## Gastric Cancer

A pooled analysis of 48 patients with advanced gastric cancer, the majority of whom had received prior anti-PD-1 therapy, demonstrated the efficacy of LM-108 in combination with an anti-PD-1 antibody.[\[2\]](#)[\[8\]](#)

Table 4: Efficacy of LM-108 in Combination with Anti-PD-1 in Gastric Cancer

Patient Population	N	ORR	DCR	Median PFS
All efficacy-evaluable	36	36.1%	72.2%	6.53 months
Progressed on 1st line, high CCR8	8	87.5%	100%	Not reported
Data sourced from a pooled analysis of Phase 1/2 studies. <a href="#">[2]</a>				

## Pancreatic Cancer

In a pooled analysis of 80 patients with advanced pancreatic cancer who had progressed on prior systemic therapies, LM-108 in combination with anti-PD-1 therapy also showed encouraging results.[\[4\]](#)[\[6\]](#)

Table 5: Efficacy of LM-108 in Combination with Anti-PD-1 in Pancreatic Cancer

Patient Population	N	ORR	DCR	Median OS
All efficacy-evaluable	74	20.3%	62.2%	10.02 months
High CCR8 expression	9	33.3%	77.8%	9.15 months
Data sourced from a pooled analysis of Phase 1/2 studies. <a href="#">[4]</a>				

## Safety Profile

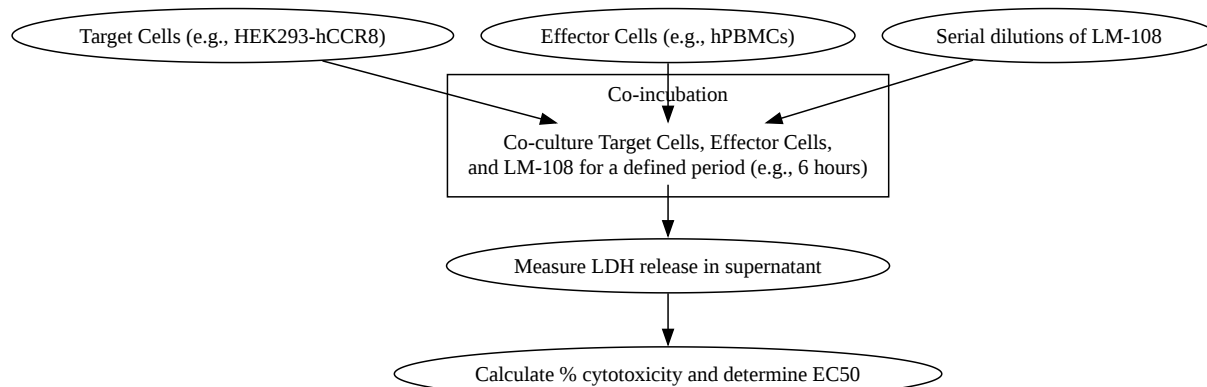
The combination of LM-108 with an anti-PD-1 antibody was generally well-tolerated.[\[2\]](#)[\[4\]](#) The most common treatment-related adverse events (TRAEs) were consistent with immune-related adverse events and included increased AST/ALT, anemia, rash, and pyrexia.[\[4\]](#)

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key assays used in the evaluation of LM-108.

### Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by effector cells, such as NK cells.



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Caption: Workflow for a typical ADCP assay.

#### Methodology:

- Cell Preparation:

- Target cells (e.g., CHO-K1 cells overexpressing human CCR8) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). [1] \* Effector cells (e.g., monocyte-derived macrophages - MDMs) are generated from human PBMCs. [1]2.

#### Co-culture:

- The labeled target cells, MDMs, and serially diluted LM-108 are co-incubated for a specific duration (e.g., 2 hours). [1]3. Staining and Analysis:

- The cells are stained with a fluorescently labeled antibody against a macrophage marker (e.g., APC-conjugated anti-human CD14). [1] \* The percentage of macrophages that have phagocytosed target cells (double-positive for CFSE and the macrophage marker) is determined by flow cytometry. [1]4. Data Analysis:



- The phagocytosis index is calculated as the percentage of double-positive cells within the total macrophage population. [1]

## In Vivo Murine Tumor Models

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of immunotherapies.

Methodology:

- Tumor Cell Implantation:
  - A specific number of tumor cells (e.g., MC38 or CT26) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6 or Balb/c). [1]2. Treatment Administration:
    - Once tumors reach a palpable size, mice are randomized into treatment groups.
    - LM-108 (or its murine surrogate) and/or an anti-PD-1 antibody are administered via a specified route (e.g., intraperitoneal injection) and schedule. [1]3. Tumor Growth Monitoring:
      - Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Pharmacodynamic Analysis:
  - At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry to assess the depletion of Tregs and the activation of effector T cells. [1]

## Conclusion

LM-108 (cafelkibart) is a promising, first-in-class anti-CCR8 monoclonal antibody with a well-defined mechanism of action centered on the selective depletion of tumor-infiltrating Tregs. Preclinical data have robustly demonstrated its potent anti-tumor activity, both as a monotherapy and in synergy with anti-PD-1 therapy. Early clinical data in heavily pre-treated gastric and pancreatic cancer patients are encouraging, showing meaningful clinical activity and a manageable safety profile. The continued clinical development of LM-108 holds the

potential to address the significant unmet need of resistance to immune checkpoint inhibitors and offer a new therapeutic option for patients with a variety of solid tumors. Further investigation, particularly in biomarker-selected patient populations with high CCR8 expression, is warranted.

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